SSD114 hydrochloride
Description
SSD114 hydrochloride (CAS: 2319790-02-6) is a novel GABAB receptor positive allosteric modulator (PAM) with a distinct pyrimidin-2-amine chemical structure (C₁₈H₂₁ClF₃N₃O; MW: 387.83) . It enhances GABA-stimulated GTPγS binding to native GABAB receptors, increasing GABA potency without altering efficacy, as demonstrated by leftward shifts in concentration-response curves (EC₅₀ values in the low micromolar range) . In vivo, SSD114 potentiates baclofen-induced sedation in mice at doses ≥10 mg/kg, prolonging loss-of-righting reflex (LORR) duration . Its selectivity is evident through lack of activity on non-GABAB pathways (e.g., morphine, quinpirole) .
Properties
Molecular Formula |
C₁₈H₂₁ClF₃N₃O |
|---|---|
Molecular Weight |
387.83 |
Origin of Product |
United States |
Comparison with Similar Compounds
GABAB Receptor Antagonists
- SCH 50911 Hydrochloride: A selective, orally active GABAB antagonist (IC₅₀ = 0.8 μM) . Unlike SSD114, SCH 50911 blocks receptor activation, making it useful in studying inhibitory neurotransmission.
GABA Reuptake Inhibitors
GABA Receptor Agonists
- TACA: A dual GABAA/GABAB agonist and GABA uptake inhibitor . Unlike SSD114, TACA activates receptors directly but lacks selectivity, leading to broader effects (e.g., sedation, muscle relaxation).
GAT-1 Inhibitors
Other GABAB Modulators
- SSD114’s unique pyrimidin-2-amine structure differentiates it from CGP7930’s benzamide scaffold, suggesting varied binding sites or pharmacokinetic profiles .
Comparative Data Table
| Compound | Target/Mechanism | EC₅₀/IC₅₀ | Selectivity | Key In Vivo Effect |
|---|---|---|---|---|
| SSD114 Hydrochloride | GABAB PAM | 1–20 μM (GABA) | Selective for GABAB; no off-target | Potentiates baclofen sedation |
| SCH 50911 HCl | GABAB antagonist | 0.8 μM | Selective for GABAB | Blocks baclofen effects |
| Tiagabine HCl | GAT-1 inhibitor | 67–446 nM | Selective for GAT-1 | Reduces seizure activity |
| TACA | GABAA/GABAB agonist | N/A | Broad activity | Induces sedation, muscle relax |
| SKF89976A HCl | GAT-1 inhibitor | 0.28 μM | Selective for GAT-1 | Enhances synaptic GABA levels |
Key Differentiators of this compound
- Mechanistic Advantage: Unlike agonists or reuptake inhibitors, SSD114 enhances endogenous GABA signaling without receptor overactivation, reducing desensitization risks .
- Selectivity Profile: No activity observed on GABAA, opioid, or dopaminergic pathways, supporting its use in complex neurological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
